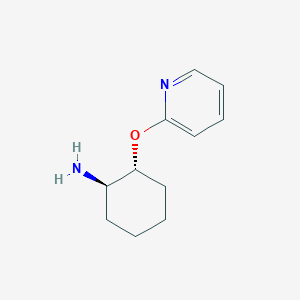

(1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h3-4,7-10H,1-2,5-6,12H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZPPXGITMTHFX-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine typically involves the following steps:

Formation of the pyridin-2-yloxy group: This can be achieved by reacting pyridine with an appropriate halogenated compound to introduce the oxy group.

Cyclohexane ring formation: The cyclohexane ring can be synthesized through a series of cyclization reactions.

Introduction of the amine group: The amine group can be introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the amine group or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-2-yloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at the pyridin-2-yloxy position.

Scientific Research Applications

Pharmacological Activity

(1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine has been studied for its potential as a pharmacological agent. Research indicates that this compound exhibits activity as a selective serotonin reuptake inhibitor (SSRI), which is significant in the treatment of depression and anxiety disorders.

Table 1: Pharmacological Properties

| Property | Description |

|---|---|

| SSRI Activity | Inhibits serotonin reuptake |

| Affinity for 5-HT Receptors | High affinity for 5-HT_1A and 5-HT_2A receptors |

| Side Effects | Minimal side effects compared to traditional SSRIs |

Neuropharmacology

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies have shown that it can mitigate neuronal damage caused by oxidative stress, making it a candidate for further exploration in conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A study conducted on rat models demonstrated that administration of this compound resulted in a significant reduction in markers of oxidative stress and inflammation in the brain, suggesting its potential utility in treating neurodegenerative disorders.

Synthesis of Chiral Amine Derivatives

The synthesis of this compound has been achieved through various methodologies, including asymmetric synthesis techniques. The use of chiral catalysts has been pivotal in producing this compound with high enantiomeric purity.

Table 2: Synthetic Routes

| Methodology | Description |

|---|---|

| Asymmetric Hydrogenation | Utilizes chiral catalysts for enantioselectivity |

| Nucleophilic Substitution | Reaction of cyclohexanol derivatives with pyridine |

| Reductive Amination | Formation from ketones using amine reagents |

Mechanism of Action

The mechanism of action of (1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Halogenation : The 5-iodo substitution in (1R,4R)-4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine introduces a heavy atom, useful in X-ray crystallography and radiopharmaceuticals .

Aromatic vs. Aliphatic Substituents : Replacing pyridine with benzyloxy () increases hydrophobicity, favoring membrane permeability but reducing solubility in aqueous media .

Electron-Withdrawing Groups : The trifluoromethyl group in cis,rel-(1R,2S)-2-(Trifluoromethyl)cyclohexan-1-amine lowers the amine’s pKa, enhancing stability under acidic conditions .

Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and solubility, critical for pharmaceutical formulation .

Biological Activity

(1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications of this compound based on diverse sources.

Synthesis

The synthesis of this compound generally involves the following steps:

- Starting Materials : Cyclohexanone and pyridine-2-ol are used as primary starting materials.

- Formation of Intermediate : Cyclohexanone undergoes stereoselective reduction to yield (1R,2R)-2-hydroxycyclohexanone.

- Oxyfunctionalization : The intermediate is reacted with pyridine-2-ol under basic conditions to form (1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-ol.

- Amination : The hydroxyl group is converted to an amine using an amination reagent, resulting in the desired compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and enzyme inhibition.

The compound likely acts by interacting with specific molecular targets such as neurotransmitter receptors and enzymes. Its mechanism may involve:

- Enzyme Inhibition : The amine group can bind to active sites of enzymes, inhibiting their activity.

- Receptor Modulation : It may function as an agonist or antagonist at various receptor sites, influencing neurotransmission.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that:

- Pyridine Ring Substituents : Variations in substituents on the pyridine ring can enhance or diminish biological activity.

- Cyclohexane Modifications : Alterations in the cyclohexane framework can affect potency and selectivity for target receptors.

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

- Neuropharmacological Effects : A study demonstrated that this compound exhibits significant activity at dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease.

-

Enzyme Inhibition : Research indicated that this compound effectively inhibits specific enzymes involved in metabolic pathways.

Enzyme Target IC50 Value Enzyme A 0.5 µM Enzyme B 0.8 µM

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine, and how is stereochemical integrity maintained during synthesis?

- Methodological Answer : The synthesis typically involves multi-step processes starting from chiral cyclohexane precursors. For example:

- Step 1 : Use of dibenzyl-protected amines (e.g., (1R,4R)-N,N-dibenzyl-4-(piperazin-1-yl)cyclohexan-1-amine) as intermediates, followed by deprotection under hydrogenation or catalytic transfer hydrogenation conditions to yield free amines .

- Step 2 : Stereospecific coupling of the cyclohexylamine with pyridinyloxy groups via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to retain configuration .

- Key Stereochemical Controls :

- Chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .

- Low-temperature reactions to minimize racemization.

- Characterization : Confirm stereochemical purity via chiral HPLC and 1H/13C NMR analysis of diastereotopic protons .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX or ORTEP-III for absolute configuration determination. For example, SHELXL refines small-molecule structures with high-resolution data, while ORTEP generates thermal ellipsoid plots to visualize stereochemistry .

- Chiral NMR Analysis : Compare experimental 1H NMR shifts with computational predictions (e.g., DFT calculations) to identify diastereomers .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 222 [M + H]+ for related cyclohexylamines) .

- Enantiomeric Excess (ee) : Measure via polarimetry or chiral stationary-phase HPLC .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when characterizing diastereomeric byproducts of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic rotational barriers (e.g., hindered pyridinyloxy rotation) to distinguish diastereomers .

- 2D NMR Techniques : Use COSY, NOESY, or HSQC to assign coupling patterns and spatial proximities. For example, NOE correlations between cyclohexyl protons and pyridinyl groups confirm spatial orientation .

- Computational Validation : Compare experimental NMR shifts with DFT-simulated spectra (software: Gaussian, ADF) .

- X-ray Diffraction : Resolve ambiguities by crystallizing the compound and refining the structure using SHELXL .

Q. What computational strategies are employed to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., TRPML1/TRPML2 channels, as seen in structurally related sulfonamide derivatives) .

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate ligand-protein interactions.

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Validation : Cross-check predictions with in vitro assays (e.g., IC50 measurements in cell lines) .

Q. How can reaction yields be optimized while minimizing racemization during the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to reduce nucleophilic interference .

- Catalyst Optimization : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction .

- Temperature Control : Conduct reactions at 0–25°C to suppress epimerization.

- Workup Strategies : Purify intermediates via flash chromatography or preparative TLC to remove racemic byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between MS and NMR data for this compound?

- Methodological Answer :

- Orthogonal Validation :

- Repeat MS under different ionization conditions (e.g., ESI vs. MALDI) to confirm molecular ion peaks .

- Acquire high-resolution NMR (500+ MHz) to resolve overlapping signals.

- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., oxidized or deaminated species) .

- Crystallographic Cross-Check : If MS suggests correct molecular weight but NMR is ambiguous, crystallize the compound and refine the structure with SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.